1-エチル-1H-ピラゾール-4-アミン

概要

説明

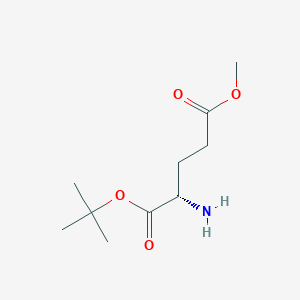

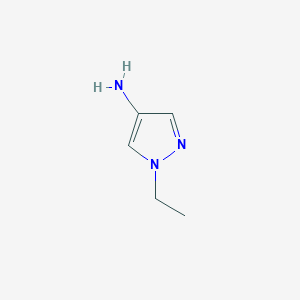

1-ethyl-1H-pyrazol-4-amine is a chemical compound that belongs to the class of pyrazoles, which are heterocyclic aromatic organic compounds characterized by a 5-membered ring structure composed of three carbon atoms and two nitrogen atoms in adjacent positions. The ethyl group attached to the nitrogen atom of the pyrazole ring indicates that it is a substituted derivative of the parent pyrazole compound.

Synthesis Analysis

The synthesis of pyrazole derivatives, including those similar to 1-ethyl-1H-pyrazol-4-amine, can be achieved through various methods. For instance, the ultrasound-mediated condensation of amine with dehydroacetic acid has been reported as a facile and efficient protocol for synthesizing pyrazole derivatives, offering advantages such as simple work-up, shorter reaction times, and higher yields . Additionally, the synthesis of 1-arylpyrazoles, which are structurally related to 1-ethyl-1H-pyrazol-4-amine, has been achieved through the evaluation of different substituents and spacer lengths between the amino and pyrazole groups, indicating the importance of the substituents for activity .

Molecular Structure Analysis

The molecular structure of pyrazole derivatives can be elucidated using various spectroscopic methods such as NMR, mass, UV-Vis, and CHN analysis. Single crystal X-ray diffraction studies can confirm the 3D molecular structure, as demonstrated in the synthesis of a novel pyrazole derivative . The crystal structure is often stabilized by intermolecular interactions such as hydrogen bonding and π-π stacking .

Chemical Reactions Analysis

Pyrazole derivatives can undergo a range of chemical reactions, leading to the formation of various products. For example, ethyl 6-amino-5-cyano-4-aryl-2-methyl-4H-pyran-3-carboxylates can be converted into different derivatives such as diazanaphthalene and pyrano[2,3-c]pyrazole upon treatment with nucleophilic reagents . The reactivity of the pyrazole ring allows for the introduction of various functional groups, which can significantly alter the chemical and biological properties of the compound.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives are influenced by their molecular structure. For instance, the presence of substituents can affect the compound's solubility, melting point, and stability. Theoretical calculations such as DFT can be used to predict these properties and are often in good agreement with experimental data . Additionally, the biological activities of pyrazole derivatives, such as their fungicidal and plant growth regulation activities, can be assessed through preliminary bioassays .

科学的研究の応用

医薬品化学と創薬

1-エチル-1H-ピラゾール-4-アミンを含むピラゾールは、医薬品化学と創薬において幅広い用途を持っています . それらはしばしば生物活性化学物質の合成におけるスキャフォールドとして使用されます .

農薬化学

農薬化学の分野では、ピラゾールは多様な化学的特性により頻繁に利用されています . それらは、新しい殺虫剤や除草剤の開発に使用できます。

配位化学

ピラゾールは配位化学において重要な役割を果たします . それらはリガンドとして作用し、さまざまな金属と錯体を形成することができます。これらの錯体は、触媒から材料科学まで、さまざまな用途を持つことができます。

有機金属化学

有機金属化学では、ピラゾールはしばしば遷移金属のリガンドとして使用されます . 得られた有機金属化合物は、クロスカップリング反応やオレフィンメタセシスなどのさまざまな反応に使用できます。

リーシュマニア症およびマラリアに対する活性

1-エチル-1H-ピラゾール-4-アミンを含む一部のピラゾール含有化合物は、強力なリーシュマニア症およびマラリアに対する活性を示しています . 例えば、化合物13は、優れた抗プロマスティゴート活性を示しました . さらに、標的化合物14および15は、Plasmodium bergheiに対してより優れた阻害効果を示しました .

分子ドッキング研究

ピラゾール誘導体の生物活性を説明するために、分子ドッキング研究が行われました . 例えば、トリメトプリムと複合化したLm-PTR1で行われた研究では、化合物13の優れたリーシュマニア症に対する活性を裏付けました .

作用機序

Target of Action

1-Ethyl-1H-pyrazol-4-amine is a pyrazole derivative, a class of compounds known for their diverse pharmacological effects Similar pyrazole compounds have shown interactions with enzymes like topoisomerase iv and covid-19 main protease . These enzymes play crucial roles in bacterial DNA replication and viral replication, respectively .

Mode of Action

It’s worth noting that pyrazole derivatives have been found to inhibit the activity of their target enzymes . This inhibition could be due to the compound binding to the active site of the enzyme, thereby preventing the enzyme from performing its function .

Biochemical Pathways

Given its potential targets, it can be inferred that it may affect the dna replication pathway in bacteria and the replication process of the sars-cov-2 virus .

Result of Action

Based on the known targets of similar pyrazole compounds, it can be inferred that the compound may inhibit bacterial growth and viral replication .

Action Environment

This compound, like other pyrazole derivatives, holds promise for the development of new therapeutic agents due to its potential antimicrobial and antiviral activities .

Safety and Hazards

将来の方向性

Pyrazoles, including 1-ethyl-1H-pyrazol-4-amine, have skyrocketed in popularity since the early 1990s due to their wide range of applications. Current developments in synthetic techniques and biological activity related to pyrazole derivatives are being discussed . The goal is to develop novel strategies and wide applications of the pyrazole scaffold .

特性

IUPAC Name |

1-ethylpyrazol-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9N3/c1-2-8-4-5(6)3-7-8/h3-4H,2,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HENLKZLWIDJRSC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C=N1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10427002 | |

| Record name | 1-ethyl-1H-pyrazol-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10427002 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

111.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

876343-24-7 | |

| Record name | 1-ethyl-1H-pyrazol-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10427002 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Ethyl-1h-pyrazol-4-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。